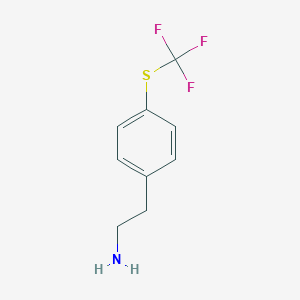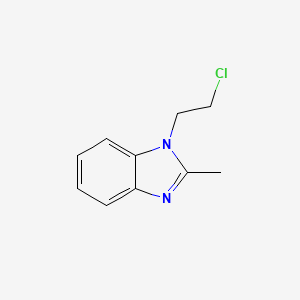![molecular formula C13H11BrClN3O2 B8577387 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide](/img/structure/B8577387.png)
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide
概要
説明
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is a complex organic compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a methoxy group attached to the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chloro-5-bromopyridine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The resulting amine is then reacted with N-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学的研究の応用
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloro-5-bromo-pyridine: A precursor in the synthesis of the target compound.
N-methoxybenzamide: Another related compound with similar structural features.
Uniqueness
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties
特性
分子式 |
C13H11BrClN3O2 |
|---|---|
分子量 |
356.60 g/mol |
IUPAC名 |
2-[(5-bromo-2-chloropyridin-4-yl)amino]-N-methoxybenzamide |
InChI |
InChI=1S/C13H11BrClN3O2/c1-20-18-13(19)8-4-2-3-5-10(8)17-11-6-12(15)16-7-9(11)14/h2-7H,1H3,(H,16,17)(H,18,19) |
InChIキー |
HETVQPDIPSLTHA-UHFFFAOYSA-N |
正規SMILES |
CONC(=O)C1=CC=CC=C1NC2=CC(=NC=C2Br)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

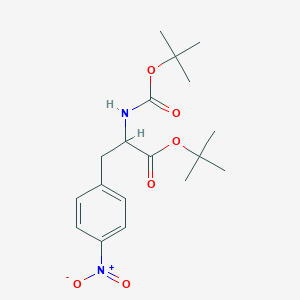
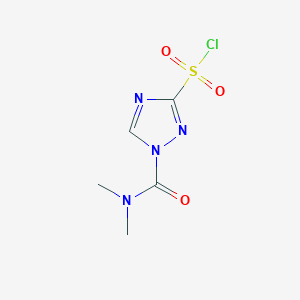



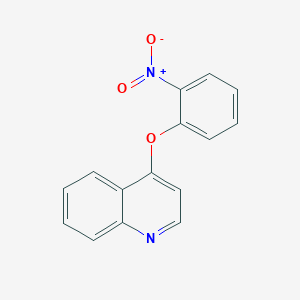


![Methyl ((S)-2-((2S,4S)-2-(5-(5'-chloro-4'-(6-((R)-2-methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate](/img/structure/B8577395.png)
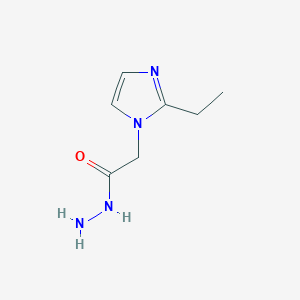
![1-[5-(Trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid](/img/structure/B8577403.png)
